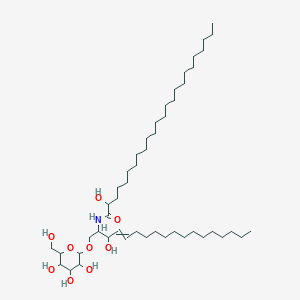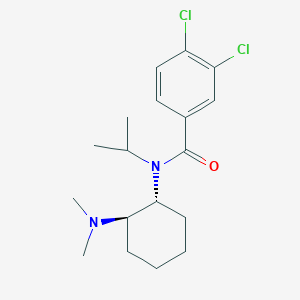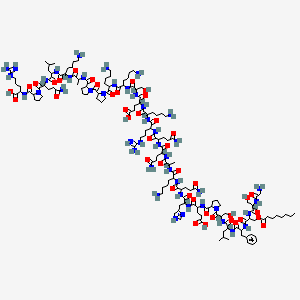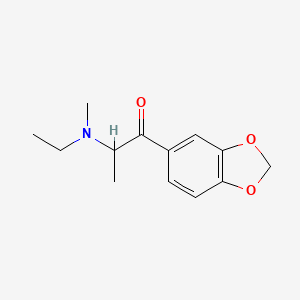
Mca-YVADAP-K(Dnp)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Mca-YVADAP-K(Dnp)-OH” is a fluorogenic substrate used in various biochemical assays. It consists of a peptide sequence with a 7-methoxycoumarin-4-yl acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of the Mca group is quenched by the Dnp group until the peptide is cleaved, making it useful for monitoring enzymatic activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “Mca-YVADAP-K(Dnp)-OH” involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a resin, with each amino acid being added sequentially. The Mca group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue at the C-terminus. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: “Mca-YVADAP-K(Dnp)-OH” primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is hydrolyzed by proteases, resulting in the separation of the Mca and Dnp groups.
Common Reagents and Conditions: The compound is typically used in buffer solutions with appropriate pH and ionic strength to maintain enzyme activity. Common reagents include Tris-HCl buffer, sodium chloride, and zinc chloride for metalloprotease assays.
Major Products Formed: The major products formed from the cleavage of “this compound” are the individual peptide fragments with separated Mca and Dnp groups. The release of the Mca group results in an increase in fluorescence, which can be measured to monitor enzymatic activity.
科学研究应用
Chemistry: In chemistry, “Mca-YVADAP-K(Dnp)-OH” is used to study the kinetics and specificity of proteases. It serves as a model substrate for developing and optimizing enzyme inhibitors.
Biology: In biological research, this compound is employed to investigate the activity of caspases and other proteases involved in apoptosis and inflammation. It helps in understanding the regulation of these enzymes in various cellular processes.
Medicine: In medicine, “this compound” is used in drug discovery and development. It aids in screening potential therapeutic compounds that target proteases implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: In the industrial sector, this compound is utilized in quality control assays for enzyme production and in the development of diagnostic kits for detecting protease activity in clinical samples.
作用机制
The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.
相似化合物的比较
Similar Compounds:
- “Mca-APK(Dnp)-OH”: Another fluorogenic substrate with a similar structure but different peptide sequence.
- “Mca-RPK(Dnp)-OH”: A variant with arginine instead of tyrosine in the peptide sequence.
- “Mca-GPK(Dnp)-OH”: A compound with glycine in place of tyrosine.
Uniqueness: “Mca-YVADAP-K(Dnp)-OH” is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases, particularly caspases. Its high sensitivity and specificity make it valuable for detailed enzymatic studies and inhibitor screening.
属性
分子式 |
C53H64N10O19 |
|---|---|
分子量 |
1145.1 g/mol |
IUPAC 名称 |
2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |
InChI 键 |
XLXKHBNLWUCNOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)
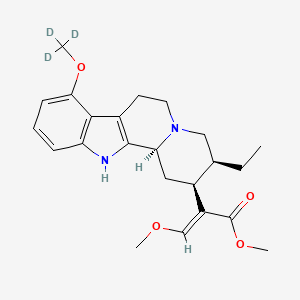
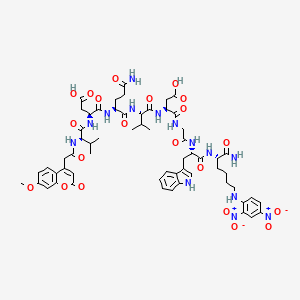
![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)

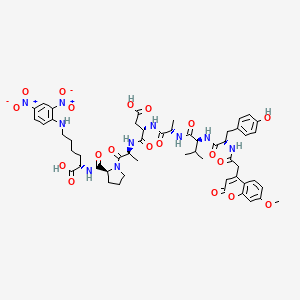

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)
![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
